5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazole ring through cyclization reactions, followed by functional group modifications to introduce the amino, chlorophenyl, and fluoromethylphenyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cyclization and subsequent modifications .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with varying substituents, such as:
- 5-amino-1-[(3-chlorophenyl)methyl]-1h-pyrazol-4-yl-(2-methylphenyl)methanone
- 5-amino-1-[(3-chlorophenyl)methyl]-1h-pyrazol-4-yl-(3-methylphenyl)methanone .
Uniqueness
What sets 5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O/c1-10-5-6-13(8-14(10)19)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)7-11/h2-8H,9,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWSQJOKHZYWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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